2-FURYL{4-[(4-PROPYLPHENYL)SULFONYL]PIPERAZINO}METHANONE
Overview
Description
2-FURYL{4-[(4-PROPYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a furan ring, a piperazine ring, and a sulfonyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-FURYL{4-[(4-PROPYLPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps:
Initial Reaction: The process begins with the treatment of secondary amines with 4-bromomethylbenzenesulfonyl chloride to obtain various 1-{[4-(bromomethyl)phenyl]sulfonyl}amines.
Formation of Intermediate: 2-Furyl(1-piperazinyl)methanone is dissolved in acetonitrile, with the addition of potassium carbonate (K2CO3), and the mixture is refluxed for activation.
Final Product: The activated molecule is then treated with equimolar amounts of the intermediate to form the targeted this compound.
Chemical Reactions Analysis
2-FURYL{4-[(4-PROPYLPHENYL)SULFONYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the furan ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 2-FURYL{4-[(4-PROPYLPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. It inhibits acetylcholinesterase by binding to the enzyme’s active site, preventing the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
2-FURYL{4-[(4-PROPYLPHENYL)SULFONYL]PIPERAZINO}METHANONE can be compared with other piperazine derivatives, such as:
2-Furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone: Similar in structure but with different substituents on the sulfonyl group.
2-Furyl[4-(1H-indol-4-yl)piperazino]methanone: Contains an indole group instead of a propylphenyl group.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
furan-2-yl-[4-(4-propylphenyl)sulfonylpiperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-2-4-15-6-8-16(9-7-15)25(22,23)20-12-10-19(11-13-20)18(21)17-5-3-14-24-17/h3,5-9,14H,2,4,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMXJEHGHUUXPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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